

physicochemical properties of 2-Biphenylmethanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Biphenylmethanol**

Cat. No.: **B1359950**

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **2-Biphenylmethanol**

Foreword: A Molecule of Synthetic Versatility

In the landscape of synthetic chemistry and drug development, the true value of a chemical intermediate lies in its structural potential and predictable behavior. **2-Biphenylmethanol** (CAS No. 2928-43-0) emerges as a significant building block, offering a unique scaffold for the creation of complex molecular architectures.^[1] Its biphenyl moiety combined with a reactive primary alcohol functional group makes it a versatile precursor for a range of derivatives, from novel pharmaceutical agents to specialized organic materials. This guide provides a comprehensive exploration of its core physicochemical properties, grounded in established analytical techniques. The methodologies detailed herein are designed not merely as instructions, but as self-validating systems to ensure the integrity and reproducibility of experimental outcomes—a cornerstone of rigorous scientific practice.

Section 1: Chemical Identity and Core Properties

2-Biphenylmethanol, also known as (2-phenylphenyl)methanol or o-phenylbenzyl alcohol, is an aromatic alcohol with a molecular formula of C₁₃H₁₂O and a molecular weight of approximately 184.23 g/mol.^{[1][2]} At ambient temperature, it exists as a white to pale beige crystalline solid.^{[3][4]} Understanding its fundamental properties is the first step in its effective application.

Summary of Physicochemical Data

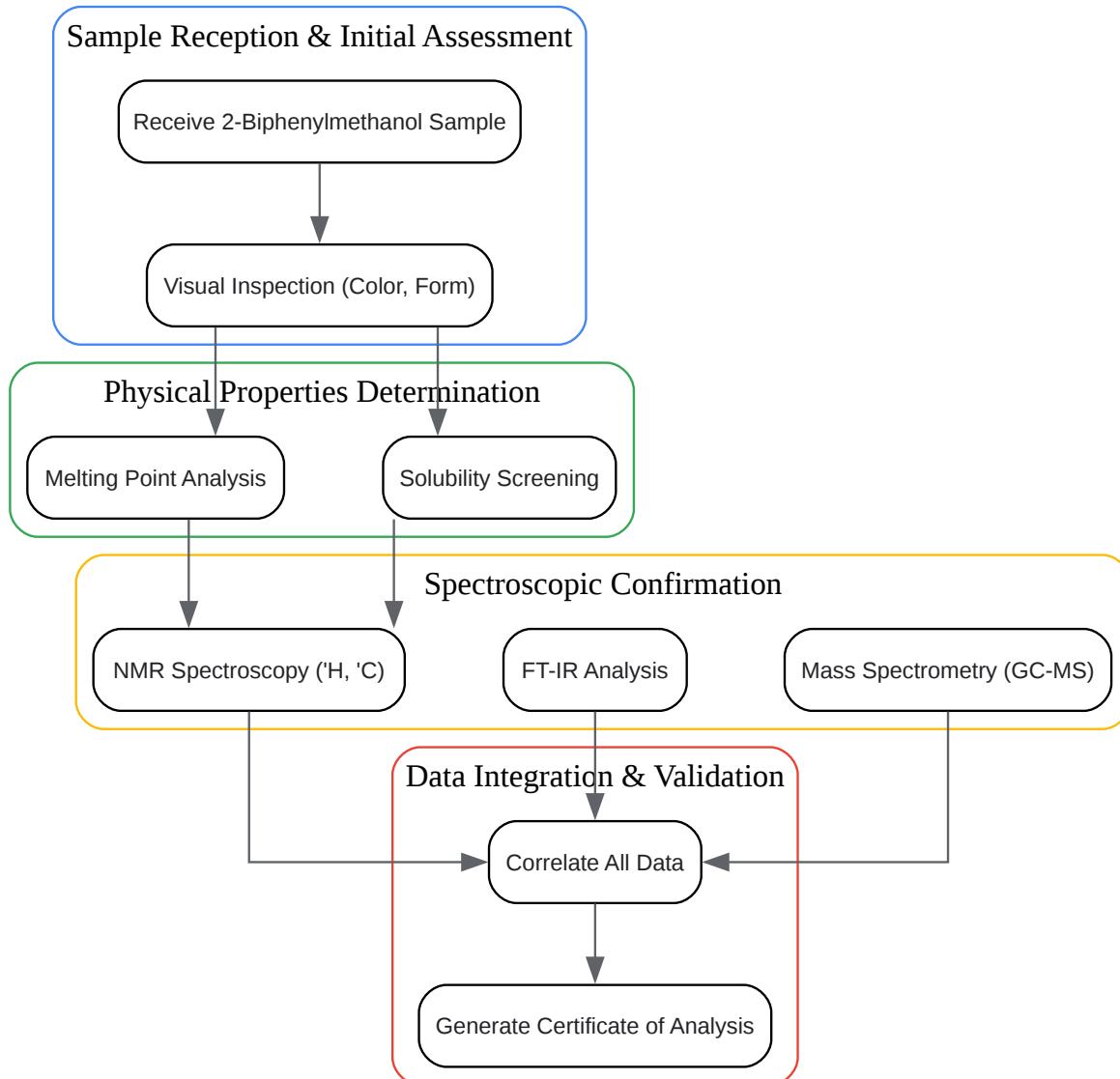
The following table summarizes the key quantitative properties of **2-Biphenylmethanol**, providing a quick reference for researchers. Each parameter is critical for predicting the compound's behavior in various experimental settings, from reaction conditions to formulation.

Property	Value	Source(s)
CAS Number	2928-43-0	[1][2][5]
Molecular Formula	C ₁₃ H ₁₂ O	[1][2]
Molecular Weight	184.23 g/mol	[1][2]
Appearance	White to Pale Beige Crystalline Solid	[3][4][6]
Melting Point	46-48 °C	[3][4]
Boiling Point	96 °C @ 0.04 mmHg	[3][4]
Flash Point	> 112 °C (> 233.6 °F)	[4]
Predicted pKa	14.25 ± 0.10	[3]
Solubility	Slightly soluble in Chloroform, Methanol	[3]

Structural and Electronic Considerations

The structure of **2-Biphenylmethanol** is foundational to its properties. The two phenyl rings are not coplanar due to steric hindrance, which influences its crystal packing and intermolecular interactions. The hydroxyl group is a key site for reactivity and also a hydrogen bond donor, modestly influencing its solubility in polar solvents. The predicted pKa of ~14.25 is typical for a primary alcohol, indicating it is a very weak acid.[3]

Section 2: The Spectroscopic Profile: A Fingerprint of Identity


Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. For a compound like **2-Biphenylmethanol**, a combination of NMR, IR, and mass spectrometry

creates a unique "fingerprint." The consistency between these datasets serves as an internal validation of sample purity and identity.

- Nuclear Magnetic Resonance (^1H NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the two phenyl rings, a characteristic singlet for the methylene (-CH₂) protons adjacent to the hydroxyl group, and a broad singlet for the hydroxyl (-OH) proton itself, which can be exchanged with D₂O.[7][8]
- Infrared (FT-IR): The IR spectrum provides confirmation of the key functional groups. A prominent, broad absorption band in the region of 3200-3600 cm^{-1} is characteristic of the O-H stretching vibration of the alcohol. Sharp peaks in the 3000-3100 cm^{-1} region correspond to aromatic C-H stretches, while peaks just below 3000 cm^{-1} indicate aliphatic C-H stretches from the methylene group. A C-O stretching band would be expected around 1000-1100 cm^{-1} .[8]
- Mass Spectrometry (MS): Electron impact mass spectrometry typically shows a strong molecular ion (M⁺) peak at an m/z of 184, confirming the molecular weight.[8][9] Common fragmentation patterns include the loss of water (M-18) and the loss of the CH₂OH group, leading to the biphenyl fragment.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a **2-Biphenylmethanol** sample. This systematic approach ensures that each piece of data validates the others, leading to a trustworthy and complete profile of the material.

[Click to download full resolution via product page](#)

Caption: A standard workflow for the physicochemical characterization of **2-Biphenylmethanol**.

Section 3: Experimental Protocols for Core Properties

This section provides actionable, step-by-step protocols for determining the key physicochemical properties. The causality behind experimental choices is explained to provide a deeper understanding of the process.

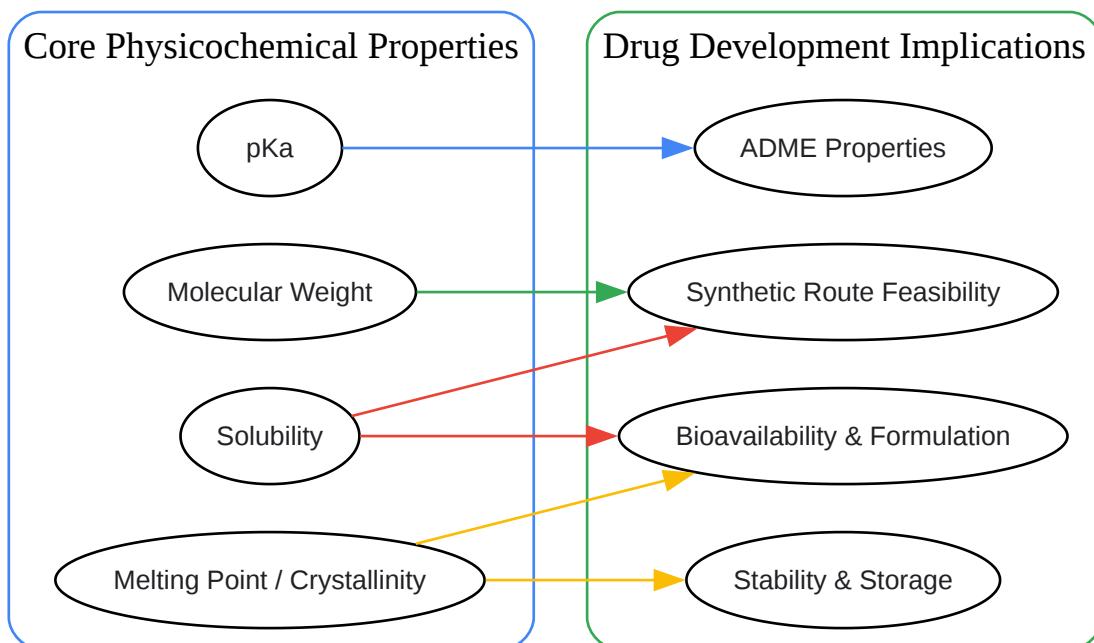
Protocol: Melting Point Determination via Capillary Method

Principle: The melting point is a sensitive indicator of purity. A sharp melting range (typically $< 2^{\circ}\text{C}$) is characteristic of a pure crystalline solid. This protocol uses a standard digital melting point apparatus.

Methodology:

- **Sample Preparation:** Ensure the **2-Biphenylmethanol** sample is completely dry and finely powdered. A small amount is packed into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- **Instrument Setup:** Place the capillary tube into the heating block of the melting point apparatus.
- **Rapid Scan (Optional but Recommended):** Set a rapid heating ramp ($\sim 10\text{-}20^{\circ}\text{C}/\text{min}$) to quickly determine an approximate melting range. This prevents excessive time spent on the precise measurement.
- **Precise Measurement:** Using a fresh capillary, heat the block rapidly to about $15\text{-}20^{\circ}\text{C}$ below the approximate melting point found in the previous step.
- **Data Acquisition:** Decrease the heating rate to $1\text{-}2^{\circ}\text{C}/\text{min}$. This slow ramp is crucial for allowing the system to reach thermal equilibrium, ensuring an accurate reading.
- **Observation:** Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the last solid crystal melts (T_2). The melting range is $T_1 - T_2$. For pure **2-Biphenylmethanol**, this should be within the $46\text{-}48^{\circ}\text{C}$ range.^{[3][4]}

Protocol: Semi-Quantitative Solubility Assessment


Principle: Solubility is a critical parameter in drug development, influencing everything from reaction kinetics to bioavailability. This protocol establishes the approximate solubility in key solvents.

Methodology:

- **Solvent Selection:** Prepare vials containing 1.0 mL of selected solvents (e.g., deionized water, methanol, chloroform, toluene) maintained at room temperature (20-25 °C).
- **Sample Addition:** Add a pre-weighed 10 mg portion of **2-Biphenylmethanol** to each vial.
- **Mixing:** Cap the vials and vortex for 30-60 seconds. Allow the vials to stand for 5-10 minutes.
- **Observation:** Visually inspect each vial for undissolved solid.
 - **Soluble:** No solid particles are visible.
 - **Slightly Soluble:** A significant portion of the solid has dissolved, but some remains.^[3]
 - **Insoluble:** The solid appears largely unchanged.
- **Interpretation:** This method provides a practical assessment. For **2-Biphenylmethanol**, it is expected to be insoluble in water but show slight to moderate solubility in organic solvents like methanol and chloroform.^[3] This aligns with its chemical structure—a large, nonpolar biphenyl framework with a small, polar alcohol group.

The Role of Physicochemical Properties in Drug Development

The properties measured by these protocols have direct implications for the utility of **2-Biphenylmethanol** as a drug precursor. This diagram illustrates the relationship between these fundamental characteristics and key drug development considerations.

[Click to download full resolution via product page](#)

Caption: Relationship between core properties and their impact on drug development.

Section 4: Safety, Handling, and Storage

According to the Safety Data Sheet provided by major suppliers, **2-Biphenylmethanol** is not classified as a hazardous chemical under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[4] However, adherence to good industrial hygiene and safety practices is essential.

- **Handling:** Wear appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves. Handle in a well-ventilated area to avoid dust inhalation.
- **Storage:** Store in a tightly sealed container in a dry, cool, and well-ventilated place.[3] It is stable under normal storage conditions.
- **Incompatibilities:** Avoid contact with strong oxidizing agents.

Conclusion

2-Biphenylmethanol is a valuable chemical intermediate with well-defined physicochemical properties. Its solid nature, moderate melting point, and solubility profile in organic solvents make it straightforward to handle in a laboratory setting. The spectroscopic data provide a robust and reliable means of identification and quality control. By employing the systematic workflows and protocols outlined in this guide, researchers and drug development professionals can confidently utilize **2-Biphenylmethanol** in their synthetic endeavors, ensuring the integrity of their results and accelerating the path to discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 2-Biphenylmethanol, 98% | Fisher Scientific [fishersci.ca]
- 3. 2-BIPHENYLMETHANOL CAS#: 2928-43-0 [m.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. store.p212121.com [store.p212121.com]
- 6. 2-Biphenylmethanol, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. 2-BIPHENYLMETHANOL(2928-43-0) 1H NMR spectrum [chemicalbook.com]
- 8. (1,1'-Biphenyl)-2-methanol | C13H12O | CID 76229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [physicochemical properties of 2-Biphenylmethanol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1359950#physicochemical-properties-of-2-biphenylmethanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com